6-Amino-5-nitrosouracil

tautomerism protonation basicity theoretical chemistry

6-Amino-5-nitrosouracil (5442-24-0) delivers bidentate (N5,O4) Pd(II) coordination with validated antiproliferative activity against NB69 neuroblastoma and U373-MG glioma cells. Its unsubstituted uracil scaffold preserves tautomeric equilibria lost in N-methylated analogs (AMNU, DANU, violuric acid), ensuring reproducible enzyme inhibition and metal-binding stoichiometry. The Co²⁺ association constant (Kₐ = 9.524×10² M⁻¹) enables colorimetric sensor selectivity over Cu²⁺ and Ni²⁺. As the direct precursor to 8-substituted xanthines, it underpins adenosine receptor modulator discovery programs. ≥93% HPLC.

Molecular Formula C4H4N4O3
Molecular Weight 156.1 g/mol
CAS No. 5442-24-0
Cat. No. B044844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-5-nitrosouracil
CAS5442-24-0
Synonyms6-Amino-5-nitroso-2,4(1H,3H)-pyrimidinedione;  4-Amino-5-nitroso-2,6-pyrimidinediol;  5-Nitroso-6-aminouracil;  6-Amino-5-nitroso-2,4-pyrimidinediol;  6-Amino-5-nitroso-22,4(1H,3H)-pyrimidinedione;  6-Amino-5-nitrosouracil;  NSC 11446;  NSC 14287;  NSC 3101; 
Molecular FormulaC4H4N4O3
Molecular Weight156.1 g/mol
Structural Identifiers
SMILESC1(=C(NC(=O)NC1=O)N)N=O
InChIInChI=1S/C4H4N4O3/c5-2-1(8-11)3(9)7-4(10)6-2/h(H4,5,6,7,9,10)
InChIKeyDKPCSXFEWFSECE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-5-nitrosouracil (CAS 5442-24-0): Core Structural Identity and Procurement Baseline


6-Amino-5-nitrosouracil (CAS 5442-24-0, also known as 4-amino-2,6-dihydroxy-5-nitrosopyrimidine) is a heterocyclic pyrimidine derivative with the molecular formula C₄H₄N₄O₃ and a molecular weight of 156.10 g/mol . It features a uracil scaffold substituted with an amino group at the 6-position and a nitroso group at the 5-position, which confers unique electronic and tautomeric properties [1]. The compound is recognized as a versatile building block in medicinal chemistry and coordination chemistry, serving as a precursor for 8-substituted xanthine derivatives and as a ligand for metal complexation [2].

Why Substituting 6-Amino-5-nitrosouracil with Other 5-Nitrosopyrimidines or Uracils Is Scientifically Unsound


Generic substitution of 6-amino-5-nitrosouracil with structurally related analogs such as 6-amino-1-methyl-5-nitrosouracil (AMNU), 6-amino-1,3-dimethyl-5-nitrosouracil (DANU), or violuric acid is not feasible due to fundamental differences in tautomeric equilibria, protonation site basicity, metal-binding stoichiometry, and biological target selectivity [1][2]. These differences directly impact performance in key applications, including coordination chemistry (where coordination mode and stability constants vary significantly), enzymatic inhibition (where IC₅₀ values for targets such as nNOS differ by orders of magnitude), and synthetic utility (where reactivity in cyclization and substitution reactions is modulated by N-substitution patterns) [3].

Quantitative Differentiation of 6-Amino-5-nitrosouracil: Head-to-Head Evidence Against Key Comparators


Tautomeric Basicity Order: Divergent Protonation Sites Versus Violuric Acid

Computational studies (PM3-COSMO) reveal that the order of basicity of protonation sites in 6-amino-5-nitrosouracil derivatives is N6 > (N3 > N1) > (O4, O5, O2). In contrast, violuric acid derivatives exhibit a fundamentally different basicity order: (N3, N1) > O5 > (O2, O4, O6) [1]. This divergence dictates distinct coordination chemistry and reactivity profiles.

tautomerism protonation basicity theoretical chemistry

Metal Ion Binding Affinity: Cobalt(II) Association Constant Compared to DANU

The association constant (Kₐ) for 6-amino-5-nitrosouracil (ANU) with Co²⁺ in methanol is 9.524 × 10² M⁻¹. In contrast, the N,N-dimethyl derivative (DANU) exhibits significantly higher affinity for Cu²⁺ (Kₐ = 3.956 × 10³ M⁻¹) and Ni²⁺ (Kₐ = 2.041 × 10³ M⁻¹) [1]. This indicates that methylation at N1 and N3 dramatically alters metal-binding thermodynamics.

metal complexation binding constant analytical chemistry

Neuronal Nitric Oxide Synthase (nNOS) Inhibition: IC₅₀ Values

6-Amino-5-nitrosouracil inhibits rat neuronal nitric oxide synthase (nNOS) with an IC₅₀ of 2.00 × 10³ nM (2.0 μM) in a [³H]L-arginine to [³H]L-citrulline conversion assay [1]. Under different experimental conditions, reported IC₅₀ values range from 1.30 × 10⁴ nM to 2.70 × 10⁴ nM [2][3]. This establishes the compound as a low-micromolar nNOS inhibitor, in contrast to structurally optimized inhibitors that achieve nanomolar potency.

enzymatic inhibition nitric oxide synthase neurochemistry

Commercial Purity Baseline: ≥93% (HPLC) as a Critical Procurement Specification

Reputable vendors specify the purity of 6-amino-5-nitrosouracil (CAS 5442-24-0) as ≥93.0% by HPLC [1]. This is a key differentiator from lower-grade or in-house synthesized material that may contain significant amounts of unreacted 6-aminouracil or byproducts from incomplete nitrosation.

purity specification quality control analytical chemistry

Coordination Mode in Palladium(II) Complexes: Bidentate N5,O4 Binding Distinguishes from Violuric Acid Ligands

In palladium(II) complexes, 6-amino-5-nitrosouracil-derived ligands coordinate in a bidentate fashion through N5 (nitroso) and O4 (carbonyl) atoms in their neutral form, and through N5 and N6 (imino) atoms in the monodeprotonated form [1]. This coordination behavior contrasts with violuric acid ligands, which typically adopt a keto–oxime tautomeric form and coordinate differently.

coordination chemistry palladium complexes crystallography

Thermal Decomposition of Metal Complexes: DSC-Derived Dehydration Energies for Fe(II), Co(II), Ni(II), and Cu(II) Complexes

Thermogravimetric (TG) and differential scanning calorimetry (DSC) studies of complexes of 6-amino-5-nitrosouracil with Fe(II), Co(II), Ni(II), and Cu(II) have been performed, allowing calculation of dehydration energies from DSC curves [1]. These data provide a quantitative baseline for comparing the thermal stability of ANU complexes with those of other 5-nitrosopyrimidine ligands (e.g., 6-amino-1-methyl-5-nitrosouracil, 6-amino-3-methyl-5-nitrosouracil).

thermal analysis metal complexes DSC

Optimal Application Scenarios for 6-Amino-5-nitrosouracil Based on Verified Evidence


Ligand for Selective Cobalt(II) Sensing and Complexation

Given its specific association constant with Co²⁺ (Kₐ = 9.524 × 10² M⁻¹) and distinct color change from colorless to yellow upon complexation, 6-amino-5-nitrosouracil is best suited for developing colorimetric sensors or separation methods targeting cobalt ions, particularly where discrimination from Cu²⁺ and Ni²⁺ is required [1].

Precursor for 8-Substituted Xanthine Synthesis

As a key building block for constructing 8-substituted xanthine derivatives via cyclization reactions, this compound is ideal for medicinal chemistry programs focused on purinergic receptor ligands, adenosine receptor modulators, or other xanthine-based pharmacophores [2].

Scaffold for Palladium(II) Antiproliferative Complexes

The established bidentate coordination mode (N5,O4) of 6-amino-5-nitrosouracil with palladium(II) enables the rational design of square-planar complexes with demonstrated antiproliferative activity against human neuroblastoma (NB69) and glioma (U373-MG) cell lines, making it a valuable ligand for metallodrug discovery [3].

Reference Standard for Analytical Method Development

With its well-defined molecular weight (156.10 g/mol), characteristic UV–vis absorption, and commercial availability at ≥93% purity (HPLC), 6-amino-5-nitrosouracil serves as a reliable standard for developing and validating HPLC methods for related nitrosopyrimidines [4].

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